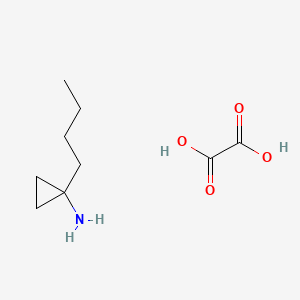

1-Butylcyclopropan-1-amine;oxalic acid

Description

1-Butylcyclopropan-1-amine; oxalic acid is a salt formed by the combination of 1-butylcyclopropan-1-amine (a cyclopropane-derived amine with a butyl substituent) and oxalic acid (HOOC-COOH, a dicarboxylic acid). This compound likely exhibits properties derived from both components:

- The butyl group enhances lipophilicity, which may influence solubility and bioavailability.

- Oxalic acid: A strong organic acid with chelating and reducing properties, widely used in metal cleaning, pharmaceuticals, and agriculture .

The salt formation neutralizes oxalic acid’s acidity while stabilizing the amine, making it suitable for applications requiring controlled release or enhanced stability.

Properties

IUPAC Name |

1-butylcyclopropan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.C2H2O4/c1-2-3-4-7(8)5-6-7;3-1(4)2(5)6/h2-6,8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONOPANYUSECFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Amine-Oxalate Salts

Key Findings :

- Cyclopropane-containing amines (e.g., 1-butylcyclopropan-1-amine) exhibit unique steric effects compared to azepane or oxadiazole-based amines, influencing their interaction with biological targets or materials .

- Oxalic acid’s dual carboxylic groups enable stronger chelation compared to monocarboxylic acids (e.g., acetic acid), enhancing metal-oxide dissolution or nutrient delivery in agricultural applications .

Cyclopropane Derivatives

Key Findings :

- Cyclopropane rings in amines improve metabolic stability but may reduce aqueous solubility compared to linear or aromatic analogues .

- 1-Butylcyclopropan-1-amine’s aliphatic chain balances lipophilicity and solubility, making it more versatile than purely aromatic derivatives.

Physicochemical Properties

| Property | 1-Butylcyclopropan-1-amine; Oxalic Acid | Sodium Oxalate | Acetic Acid; Cyclopropane Amine Salt |

|---|---|---|---|

| Solubility in Water | Moderate (lipophilic amine + hydrophilic acid) | High | Low (acetic acid weaker chelator) |

| Melting Point | ~150–200°C (estimated) | 260°C (decomposes) | ~100–120°C |

| Acidity (pKa) | pKa1: 1.25, pKa2: 4.14 (oxalic acid) | pKa2: 4.18 | pKa: 4.76 (acetic acid) |

| Chelating Strength | Strong (two carboxylates) | Moderate | Weak |

Sources :

Agricultural Use

- 1-Butylcyclopropan-1-amine; oxalic acid: Potential as a pH-modulating agent or biostimulant, leveraging oxalic acid’s role in fungal metabolism and nutrient uptake .

- Oxalic acid alone : Used in Varroa mite control (89.4% efficacy with brood interruption) , but the amine component in the target compound may reduce phytotoxicity.

Metal Cleaning

- Oxalic acid’s chelation efficiency is enhanced by sulfuric acid (doubles hematite dissolution vs. nitric acid) . The amine component in the target compound could act as a surfactant, improving surface contact.

Pharmaceuticals

- Compared to azepane- or oxadiazole-containing salts, the cyclopropane derivative may offer better blood-brain barrier penetration due to moderate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.